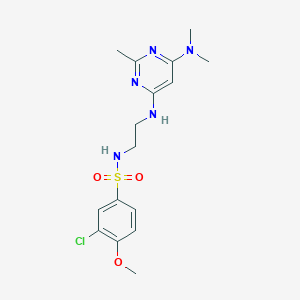

![molecular formula C11H10N4 B2644415 N-methyl-5H-pyrimido[5,4-b]indol-4-amine CAS No. 338419-65-1](/img/structure/B2644415.png)

N-methyl-5H-pyrimido[5,4-b]indol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

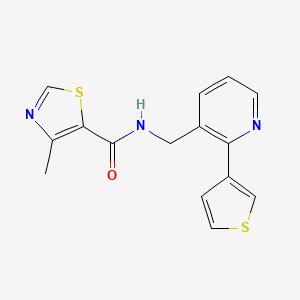

“N-methyl-5H-pyrimido[5,4-b]indol-4-amine” is a compound that has been studied for its kinase inhibition properties . It is a derivative of 4-aminoquinazolines and is part of a class of compounds known as 6,5,6-fused tricyclic analogues . The compound has been synthesized as part of efforts to generate chemical libraries for pharmacological studies .

Synthesis Analysis

The synthesis of “N-methyl-5H-pyrimido[5,4-b]indol-4-amine” involves the formamide-mediated cyclization of cyanoamidine precursors . This process is carried out under microwave irradiation in an eco-friendly approach . The central five-member ring, i.e., thiophene or furan, is replaced by a pyrrole to afford the final product .Molecular Structure Analysis

The molecular structure of “N-methyl-5H-pyrimido[5,4-b]indol-4-amine” is characterized by a tricyclic skeleton, which includes a pyrimido and indol group . The compound is a derivative of harmine .科学的研究の応用

Carcinogenic Exposure Through Diet

Research has shown that humans are continuously exposed to carcinogenic heterocyclic amines through their diet. These compounds are not formed endogenously but are ingested through the consumption of cooked foods. The presence of various heterocyclic amines was detected in the urine samples of healthy volunteers consuming a normal diet, highlighting the potential carcinogenic risk associated with dietary habits (Ushiyama et al., 1991).

Environmental and Food Safety

The development of analytical methodologies for detecting heterocyclic amines in cooked foods has been a significant area of research. Techniques such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been used for the analysis of these compounds in beefburgers, demonstrating the importance of monitoring and controlling the levels of such amines in food products to ensure safety and reduce health risks (Agudelo Mesa et al., 2013).

Antimicrobial and Antioxidant Properties

Some indole derivatives, including structures related to N-methyl-5H-pyrimido[5,4-b]indol-4-amine, have been explored for their antimicrobial and antioxidant activities. This research suggests potential applications in developing novel therapeutic agents with antimicrobial and antioxidant properties (Saundane et al., 2013).

Antitumor Activity

Compounds structurally related to N-methyl-5H-pyrimido[5,4-b]indol-4-amine have been investigated for their antitumor activity. These studies provide insight into the therapeutic potential of such compounds in cancer treatment, offering a foundation for the development of new antineoplastic agents (Nguyen et al., 1990).

Bioconjugation Tools

The development of bioconjugation tools using molecules with core structures similar to N-methyl-5H-pyrimido[5,4-b]indol-4-amine has been reported. These tools are valuable for the controlled release of conjugated cargo and temporary thiol protection in biochemical applications, highlighting the versatility of these compounds beyond their potential carcinogenicity (Zhang et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

N-methyl-5H-pyrimido[5,4-b]indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-12-11-10-9(13-6-14-11)7-4-2-3-5-8(7)15-10/h2-6,15H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWNRCVYXLECJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5H-pyrimido[5,4-b]indol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)

![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)

![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2644352.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)